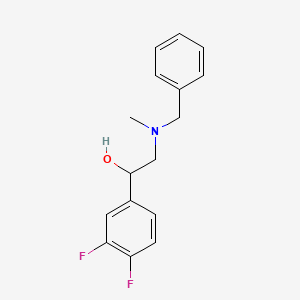
Ciclo(Hip-Val)
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Análisis Estereoisomérico
Los dipéptidos cíclicos como Ciclo(Hip-Val) tienen múltiples estereoisómeros debido a la presencia de centros quirales. La estereoquímica es crucial, ya que determina la actividad biológica de los compuestos. Usando espectroscopia de Dicroísmo Circular Electrónico (ECD), los investigadores pueden asignar inequívocamente configuraciones estereoquímicas a Ciclo(Hip-Val) y sus análogos . Esto es particularmente importante en el diseño y la farmacología de fármacos, donde la estereoquímica correcta puede significar la diferencia entre un agente terapéutico exitoso y un compuesto inactivo o tóxico.
Comunicación Microbiana
Se sabe que Ciclo(Hip-Val) y los dipéptidos cíclicos relacionados son secretados por hongos endófitos y actúan como moléculas de comunicación dentro de los tejidos vegetales . Estos compuestos facilitan las interacciones planta-microbio y microbio-microbio, que son esenciales para mantener la salud de las plantas y la defensa contra patógenos. Comprender estas interacciones puede conducir al desarrollo de biopesticidas naturales y potenciadores del crecimiento.
Formación de Biopelículas
La capacidad de Ciclo(Hip-Val) para influir en la formación de biopelículas tiene implicaciones tanto en los campos médicos como industriales. En medicina, las biopelículas a menudo se asocian con infecciones persistentes y resistencia a los antibióticos. Por el contrario, en entornos industriales, las biopelículas pueden ser beneficiosas para el tratamiento de aguas residuales y los procesos de biorremediación. La investigación sobre Ciclo(Hip-Val) puede ayudar a manipular la formación de biopelículas a nuestro favor .
Actividad Neurorreguladora
Ciclo(Hip-Val) puede compartir similitudes estructurales con otros dipéptidos cíclicos que se sabe que existen en los sistemas nerviosos centrales de los mamíferos y desempeñan funciones en los procesos reguladores . Investigar el potencial neurorregulador de Ciclo(Hip-Val) podría abrir nuevas vías para tratar trastornos neurológicos o mejorar las funciones cognitivas.
Mecanismo De Acción
Target of Action
Cyclo(Hyp-Val) is a type of cyclic peptide . Cyclic peptides are known for their unique cyclic structure, which imparts exceptional stability and resistance to enzymatic degradation . .
Mode of Action
For instance, the hydrophobic and cationic regions of cyclic peptides can penetrate cell membranes and insert themselves into lipid bilayers, leading to membrane destabilization and subsequent cell lysis . This mechanism underlies their potent antimicrobial activity against bacteria, fungi, and other pathogens .
Biochemical Pathways
Cyclic peptides are known to have diverse biological activities and structural stability, which help them possess remarkable potential for pharmaceutical applications .
Pharmacokinetics
Cyclic peptides are generally known for their unique cyclic structure, which imparts exceptional stability and resistance to enzymatic degradation . This stability could potentially influence the bioavailability of Cyclo(Hyp-Val).
Result of Action
Cyclic peptides are known to exhibit antimicrobial, anticancer, and immunomodulatory properties .
Action Environment
The stability of cyclic peptides is generally attributed to their unique cyclic structure .
Análisis Bioquímico
Biochemical Properties
7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. This interaction can lead to changes in the enzyme’s activity, either enhancing or inhibiting its function.
Cellular Effects
The effects of 7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth. The compound’s impact on cellular metabolism includes the modulation of metabolic enzymes, which can affect the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the context. For instance, the compound may inhibit enzymes involved in reactive oxygen species (ROS) production, thereby reducing oxidative stress within the cell. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade under others, leading to a loss of activity. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of specific enzymes or persistent alterations in gene expression. These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reducing oxidative stress or modulating immune responses . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while doses outside this range lead to diminished efficacy or increased toxicity. These findings highlight the importance of dosage optimization in the development of therapeutic applications for the compound.
Metabolic Pathways
7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion. These metabolic pathways can influence the compound’s bioavailability and duration of action. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications and side effects.
Transport and Distribution
The transport and distribution of 7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Once inside the cell, it can localize to various compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular components. These localization patterns can influence the compound’s activity and function, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is essential for understanding its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. These localization patterns provide insights into the compound’s mechanisms of action and potential therapeutic applications.
Propiedades
IUPAC Name |
7-hydroxy-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-5(2)8-10(15)12-4-6(13)3-7(12)9(14)11-8/h5-8,13H,3-4H2,1-2H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWOTDSWXCGWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CC(CC2C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


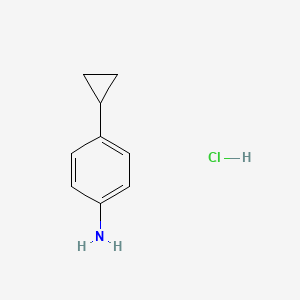
![2-(Pyrrolidin-3-ylthio)benzo[d]oxazole hydrochloride](/img/structure/B1469621.png)


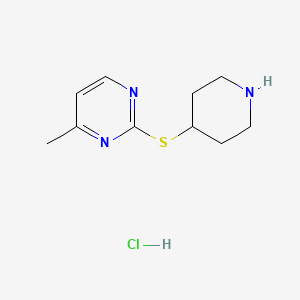
![[1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine](/img/structure/B1469629.png)
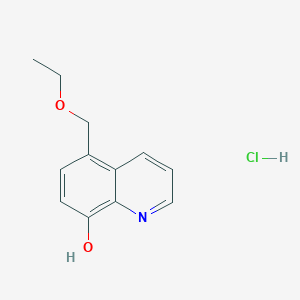
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1469633.png)
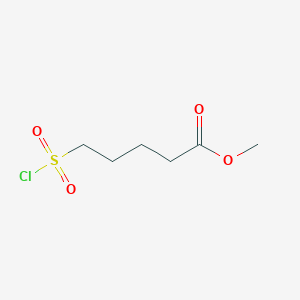
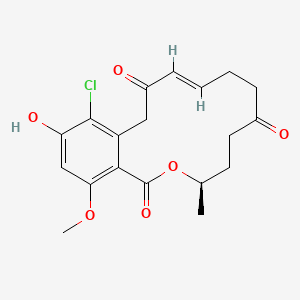
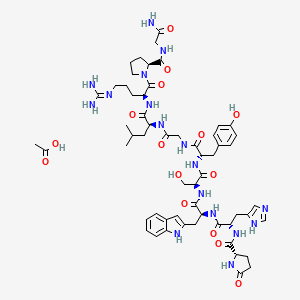

![(2S)-(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl 2,6-diaminohexanoate](/img/structure/B1469641.png)
